molecular formula C21H25N3O3 B14798799 4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide

4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide

Cat. No.: B14798799
M. Wt: 367.4 g/mol
InChI Key: XSDQTXLSJOAIIQ-HYARGMPZSA-N
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Description

4-[2-(2,4-dimethylbenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazino group, a benzylidene moiety, and an oxobutanamide backbone, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-dimethylbenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide typically involves the condensation of 2,4-dimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-ethoxyphenyl-4-oxobutanoyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-dimethylbenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with modified functional groups .

Scientific Research Applications

4-[2-(2,4-dimethylbenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(2,4-dimethylbenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzylidene moiety may also interact with cellular receptors or signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,4-dimethylbenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N'-[(E)-(2,4-dimethylphenyl)methylideneamino]-N-(4-ethoxyphenyl)butanediamide

InChI

InChI=1S/C21H25N3O3/c1-4-27-19-9-7-18(8-10-19)23-20(25)11-12-21(26)24-22-14-17-6-5-15(2)13-16(17)3/h5-10,13-14H,4,11-12H2,1-3H3,(H,23,25)(H,24,26)/b22-14+

InChI Key

XSDQTXLSJOAIIQ-HYARGMPZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)C)C

Origin of Product

United States

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